molecular formula C5H13ClN2O2S B6278806 N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride CAS No. 2688115-27-5

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride

Cat. No.: B6278806
CAS No.: 2688115-27-5
M. Wt: 200.7
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Description

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amine group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding, while the methanesulfonamide group can interact with various functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclopropyl)methyl]methanesulfonamide
  • N-[(1-aminocyclopropyl)methyl]methanesulfonamide sulfate
  • N-[(1-aminocyclopropyl)methyl]methanesulfonamide phosphate

Uniqueness

N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2688115-27-5

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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